methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 4-bromo-6,7-dimethoxyindole with methyl chloroformate under basic conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-bromoindole-2-carboxylate: Similar structure but with different substitution patterns, leading to different reactivity and biological activity.
Methyl 4-bromo-7-methoxy-1H-indole-2-carboxylate: Another closely related compound with slight variations in the methoxy group positions, affecting its chemical properties.
Properties
IUPAC Name |
methyl 4-bromo-6,7-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-16-9-5-7(13)6-4-8(12(15)18-3)14-10(6)11(9)17-2/h4-5,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRTAFJEJRVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=C(NC2=C1OC)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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